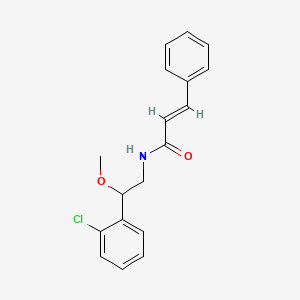

N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide

描述

属性

IUPAC Name |

(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c1-22-17(15-9-5-6-10-16(15)19)13-20-18(21)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,21)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPJCFBQYQTCMA-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide typically involves the reaction of 2-chlorobenzylamine with cinnamoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to achieve the required purity for industrial applications .

化学反应分析

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted derivatives with various functional groups.

科学研究应用

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide. The compound has been shown to activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress.

- Mechanism of Action : The compound enhances the expression of antioxidant genes such as glutamate-cysteine ligase catalytic subunit (GCLC) and heme oxygenase-1 (HO-1) through Nrf2 activation. This leads to increased production of endogenous antioxidants like glutathione, providing cytoprotection against oxidative damage .

- Case Study : In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in HepG2 cells subjected to oxidative stress, indicating its potential use in antioxidative therapies .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy against various pathogens.

- Evaluation Methods : The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria, including clinical strains of methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant inhibitory effects on biofilm formation and bacterial growth .

- Findings : In a comparative study, the compound displayed potent antimicrobial activity with minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various experimental setups.

- Cell Line Studies : Research indicates that the compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial membrane potential disruption. This suggests that it can effectively inhibit tumor growth .

- Dose-Dependent Effects : In vitro studies showed that the compound exhibited a dose-dependent reduction in cell viability across different cancer cell lines, highlighting its potential as an anticancer agent .

Synthesis and Structural Variations

The synthesis of this compound involves several chemical transformations that allow for structural variations aimed at enhancing biological activity.

- Synthetic Pathways : Efficient methods for synthesizing cinnamamide derivatives have been developed, facilitating the exploration of various substituents that can modulate biological activity .

- Structure-Activity Relationship (SAR) : Studies on related cinnamamide derivatives have shown that modifications in the phenyl ring significantly affect their biological properties, including antioxidant and anticancer activities .

Data Summary

作用机制

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and inflammation .

相似化合物的比较

Comparison with Structural Analogs

Structural Similarities and Differences

Substituent Variations

- N-(2-Chlorophenyl)cinnamamide (CAS 73108-79-9) : Lacks the methoxyethyl group, featuring a direct 2-chlorophenyl-cinnamamide linkage. This simpler structure results in reduced molecular weight (257.71 g/mol vs. ~301.8 g/mol for the target compound) and altered lipophilicity .

- N-(3-Methoxyphenyl)cinnamamide : Methoxy substitution on the phenyl ring instead of the ethyl chain. This positional difference may enhance electron-donating effects on the aromatic system, affecting receptor binding .

- 3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]acrylamide : Contains additional hydroxyl groups on both aromatic rings, increasing polarity and hydrogen-bonding capacity. This compound demonstrated potent anti-inflammatory activity (IC50 <17.21 µM), suggesting hydroxyl groups may enhance bioactivity .

Backbone Modifications

- N-(2-Hydroxy-2-(4-Methoxyphenyl)ethyl)cinnamamide : Replaces the methoxy group with a hydroxyl group on the ethyl chain. This substitution likely improves aqueous solubility but may reduce metabolic stability compared to the methoxy analog .

- N-(2-(tert-Butylamino)-1-(4-Chlorophenyl)-2-Oxoethyl)-N-(4-Methoxyphenyl)cinnamamide: Incorporates a tert-butylamino and ketone group, increasing steric bulk and complexity. Synthesized via a multicomponent reaction with 83% yield, this compound highlights divergent synthetic strategies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Findings and Implications

- Substituent Position Matters : Methoxy groups on the ethyl chain (target compound) vs. phenyl ring (N-(3-methoxyphenyl)cinnamamide) lead to distinct electronic and steric profiles, influencing receptor interactions.

- Synthetic Flexibility : Multicomponent reactions enable efficient synthesis of complex analogs, though traditional coupling methods remain relevant for simpler derivatives .

生物活性

N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antioxidative, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound this compound can be described structurally as a derivative of cinnamic acid, characterized by the presence of a methoxyethyl group and a chlorophenyl moiety. This structural configuration is believed to influence its biological activity significantly.

Antioxidant Activity

Recent studies have demonstrated that cinnamamide derivatives can act as potent activators of the Nrf2/ARE pathway, which plays a crucial role in cellular antioxidant responses. For instance, in a study involving various substituted N-phenyl cinnamamide derivatives, one compound (designated 1g ) showed significant luciferase activity in HepG2 cells, indicating its potential as an Nrf2/ARE activator. This compound enhanced the expression of key antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1, leading to increased glutathione synthesis and reduced oxidative stress in cells exposed to reactive oxygen species (ROS) .

Table 1: Antioxidant Activity of Cinnamamide Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1g | 10 | Nrf2/ARE activation |

| 4 | 15 | Glutathione synthesis |

| 6 | 12 | ROS scavenging |

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Cinnamamide derivatives have shown promising results against different cancer cell lines. For example, a related study reported that certain cinnamamide derivatives exhibited cytotoxic effects on HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The compounds were found to induce apoptosis through mechanisms involving the intrinsic pathway, characterized by alterations in mitochondrial membrane potential and upregulation of pro-apoptotic proteins .

Table 2: Cytotoxicity of Cinnamamide Derivatives Against HepG2 Cells

| Compound | IC50 (µM) | Apoptotic Mechanism |

|---|---|---|

| 6 | 4.23 | G1 phase arrest, p53 activation |

| 1g | 10 | ROS-mediated apoptosis |

| 4 | 5.59 | Bcl-2 downregulation |

Antimicrobial Activity

In addition to its antioxidant and anticancer properties, this compound has been evaluated for antimicrobial efficacy. Studies indicate that cinnamic acid derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes and inhibition of biofilm formation .

Table 3: Antimicrobial Efficacy of Cinnamamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | MRSA | 32 µg/mL |

| B | Escherichia coli | 64 µg/mL |

| C | Candida albicans | 16 µg/mL |

Case Studies

Several case studies highlight the therapeutic potential of cinnamamide derivatives:

- Oxidative Stress Protection : A study indicated that compound 1g significantly reduced oxidative stress markers in HepG2 cells exposed to tert-butyl hydroperoxide, showcasing its protective effects against oxidative damage .

- Cancer Treatment : In vitro experiments demonstrated that the synthesized cinnamamide derivatives could effectively induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Antimicrobial Applications : Research has shown that these compounds can inhibit biofilm formation in clinical strains of bacteria, suggesting their potential use as therapeutic agents against resistant bacterial infections .

常见问题

Q. How should contradictions in biological activity data across studies be addressed?

- Methodological Answer : Variability often arises from differences in assay conditions (e.g., cell passage number, serum concentration). Standardization via guidelines like the Minimum Information about a Bioactive Entity (MIABE) ensures reproducibility. Meta-analyses of structurally related compounds (e.g., dimethenamid analogs) can identify trends in structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。